molecular formula C10H15NO4 B1471172 Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate CAS No. 1803583-17-6

Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate

Cat. No. B1471172
CAS RN: 1803583-17-6
M. Wt: 213.23 g/mol
InChI Key: ACVOJOLXPRAHDB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O5/c1-10(2,3)16-9(14)11-7-5-6(12-17-7)8(13)15-4/h5H,1-4H3,(H,11,14) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the types of bonds between them.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Synthesis Methodologies

Research has shown the compound's utility in the synthesis of complex molecules and intermediates. For instance, an enantioselective synthesis method using a Pd-catalyzed amide coupling with vinyl triflate and subsequent oxazole formation without racemization demonstrates its role in obtaining oxazole subunit positional isomer in macrocyclic azole peptides (Magata et al., 2017). Additionally, its hydroformylation has been explored to yield important intermediates for synthesizing homochiral amino acid derivatives, showcasing the compound's versatility in producing synthetically valuable intermediates with high diastereoselectivities (Kollár & Sándor, 1993).

Pharmacological Activities

Some derivatives of Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate have been evaluated for their pharmacological properties. For example, the synthesis of 5-substituted oxazole-4-carboxylic acid derivatives revealed compounds with inhibitory activity on blood platelet aggregation, comparable to aspirin, highlighting potential therapeutic applications (Ozaki et al., 1983).

Development of New Chemical Entities

The compound also serves as a precursor in the development of new heterocyclic systems, such as the efficient synthesis of furo[3,2-e][1,2,3]triazolo-[1,5-a][1,3]diazepine derivatives, showcasing its utility in creating novel chemical structures with potential for further pharmacological exploration (Yagodkina et al., 2017).

Safety and Hazards

The safety data sheet (SDS) for this compound should be consulted for detailed information . As a general rule, it should be handled with care to avoid exposure and contamination. It should be stored properly to maintain its stability and purity .

properties

IUPAC Name

methyl 5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-10(2,3)14-6-7-5-8(11-15-7)9(12)13-4/h5H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVOJOLXPRAHDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC1=CC(=NO1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-[(tert-butoxy)methyl]-1,2-oxazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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